2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core, a phenethyl group, and a 3,4-dihydroquinolin-1(2H)-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 3,4-Dihydroquinolin-1(2H)-yl Moiety: This step involves the nucleophilic substitution reaction of 3,4-dihydroquinoline with an appropriate electrophile, followed by oxidation to form the desired moiety.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target molecule, typically using a thiol reagent and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and appropriate solvents such as dichloromethane (DCM) or dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industry: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure and exhibit various biological activities, including antiviral and anti-inflammatory properties.
4-(Het)aryl-3,4-dihydroquinolin-2(1H)-ones: These compounds are known for their anticancer, antioxidant, and antidepressant activities.
Uniqueness
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of a thieno[3,2-d]pyrimidin-4(3H)-one core with a 3,4-dihydroquinolin-1(2H)-yl moiety and a phenethyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c29-22(27-14-6-10-19-9-4-5-11-21(19)27)17-32-25-26-20-13-16-31-23(20)24(30)28(25)15-12-18-7-2-1-3-8-18/h1-5,7-9,11,13,16H,6,10,12,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLGZQYINXYYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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